molecular formula C5H9NS2 B14651487 (4S)-4-Ethyl-1,3-thiazolidine-2-thione CAS No. 42163-68-8

(4S)-4-Ethyl-1,3-thiazolidine-2-thione

Cat. No.: B14651487
CAS No.: 42163-68-8
M. Wt: 147.3 g/mol
InChI Key: UBKTWHKJHPIXFH-BYPYZUCNSA-N
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Description

(4S)-4-Ethyl-1,3-thiazolidine-2-thione is a heterocyclic compound featuring a thiazolidine ring with an ethyl group at the 4th position and a thione group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-Ethyl-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with carbon disulfide and formaldehyde, followed by cyclization to form the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (4S)-4-Ethyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

(4S)-4-Ethyl-1,3-thiazolidine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S)-4-Ethyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

    Thiazolidine-2-thione: Lacks the ethyl group at the 4th position.

    4-Methyl-1,3-thiazolidine-2-thione: Contains a methyl group instead of an ethyl group.

    4-Phenyl-1,3-thiazolidine-2-thione: Contains a phenyl group at the 4th position.

Comparison: (4S)-4-Ethyl-1,3-thiazolidine-2-thione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

42163-68-8

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

IUPAC Name

(4S)-4-ethyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C5H9NS2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1

InChI Key

UBKTWHKJHPIXFH-BYPYZUCNSA-N

Isomeric SMILES

CC[C@H]1CSC(=S)N1

Canonical SMILES

CCC1CSC(=S)N1

Origin of Product

United States

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